1-Methoxyindole

Beschreibung

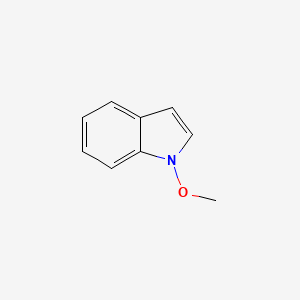

1-Methoxyindole is an N(1)-substituted indole derivative characterized by a methoxy group (-OCH₃) at the 1-position of the indole ring. This structural modification confers unique electronic and steric properties, making it a versatile scaffold in organic synthesis and medicinal chemistry. The compound is synthesized via methylation of 1-hydroxyindole using reagents like methyl iodide or dimethyl sulfate under basic conditions . Its applications span agrochemicals (e.g., phytoalexins) , anticancer agents , and intermediates in natural product synthesis .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWPXDPNQJYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203149 | |

| Record name | 1-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54698-11-2 | |

| Record name | 1-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054698112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanistic Insights and Optimization

The cyclization mechanism proceeds through a nitro-to-amine reduction, followed by cyclodehydration to form the indole core. Acetylation stabilizes the intermediate, preventing undesired side reactions during hydrolysis. Methylation using dimethyl sulfate or methyl iodide in alkaline conditions finalizes the 1-methoxy substitution. Yields for this multi-step sequence range from 60% to 75%, depending on the substituents’ electronic and steric effects.

Nucleophilic Substitution Reactions of this compound-3-carbaldehyde

This compound-3-carbaldehyde serves as a pivotal electrophile for synthesizing 2-substituted indole derivatives. Somei et al. reported that the 1-methoxy group acts as a leaving group in the presence of electron-withdrawing substituents, enabling regioselective nucleophilic attacks at the 2-position. For example, sodium methoxide (NaOMe) in methanol reacts with this compound-3-carbaldehyde under reflux to yield 2-methoxyindole-3-carbaldehyde in 90% yield. Similarly, sulfur-centered nucleophiles like sodium thiomethoxide (NaSMe) produce brassicanal A, a phytoalexin, in 94% yield.

Substrate Scope and Limitations

The reactivity of this compound-3-carbaldehyde extends to oxygen-, nitrogen-, and carbon-centered nucleophiles. However, sterically hindered nucleophiles, such as glycerol derivatives, exhibit diminished yields due to reduced accessibility to the 2-position. Notably, reactions employing sodium hydride (NaH) in dimethylformamide (DMF) induce reductive cleavage of the N–OMe bond, leading to indole-3-carbaldehyde as a byproduct.

Table 1. Representative Nucleophilic Substitution Reactions

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaSMe | 2-(Methylthio)indole-3-carbaldehyde | 94 | MeOH, reflux, 2 h |

| NaOMe | 2-Methoxyindole-3-carbaldehyde | 90 | MeOH, reflux, 2 h |

| Ethylene glycol | 2-(2-Hydroxyethoxy)indole-3-carbaldehyde | 63 | DMF, 80°C, 1 h |

Multi-Step Synthesis from 2-Nitrotoluene Derivatives

A practical route to this compound-3-acetonitrile involves derivatizing 2-nitrotoluene through sequential reactions. Somei et al. detailed a five-step synthesis starting with Friedel-Crafts acylation of 2-nitrotoluene, followed by reductive cyclization, acetylation, hydrolysis, and cyanation. The final step employs potassium cyanide (KCN) to introduce the nitrile group, yielding this compound-3-acetonitrile in 62% overall yield. This method’s scalability and operational simplicity make it suitable for industrial applications.

Intermediate Characterization and Challenges

Key intermediates, such as 3-chloroacetyl-1-methoxyindole, were characterized via NMR and mass spectrometry. Challenges include controlling regioselectivity during acylation and minimizing polymerization of amine intermediates. For instance, 3-(β-aminoacetyl)-1-methoxyindole exhibits instability, necessitating immediate acetylation to prevent degradation.

Biosynthetic and Natural Occurrence Insights

This compound-3-carboxylic acid, a natural analog, has been isolated from Eutrema japonicum. Although biosynthetic pathways remain underexplored, oxidative methylation of indole-3-carboxylic acid by plant methyltransferases is hypothesized. This natural derivation underscores the ecological relevance of this compound scaffolds.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

1-Methoxyindole undergoes regioselective nucleophilic substitution at the 2-position due to activation by the 3-carbaldehyde group. Key reactions include:

Table 1: Nucleophilic substitution reactions of this compound-3-carbaldehyde

Mechanistic studies reveal that NaH in DMF facilitates reductive cleavage of the N–OMe bond, generating indole-3-carbaldehyde intermediates that undergo subsequent nucleophilic attack .

Electrophilic Substitution Reactions

The methoxy group activates the indole ring for electrophilic attacks at positions 2, 3, and 7. Notable reactions include:

Halogenation

-

Chlorination with Cl₂ in acetic acid yields 3-chloro-1-methoxyindole (87% yield) .

-

Bromination at the 7-position occurs selectively in 4,6-dimethoxyindole analogs .

Acylation

-

Reaction with chloroacetyl chloride produces 3-chloroacetyl-1-methoxyindole (80% yield) .

-

Acetylation at the 3-position is achieved using acetyl chloride in benzene .

Cross-Coupling Reactions

This compound serves as an N-electrophilic reagent in Lewis acid-catalyzed couplings:

Table 2: In(OTf)₃-catalyzed C3–N1′ coupling with indoles

| Indole Partner | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 2-Methylindole | 3-(2-Methylindolyl)-1-methoxyindole | 72% | In(OTf)₃/MeCN, rt, 1.5 h | |

| N-Methylindole | 3-(N-Methylindolyl)-1-methoxyindole | 64% | In(OTf)₃/MeCN, rt, 2 h |

This method enables efficient synthesis of bisindole architectures with potential pharmacological relevance .

Reduction and Rearrangement Reactions

-

NaBH₄ Reduction : 3-Chloroacetyl-1-methoxyindole is reduced to 3-(2-chloro-1-hydroxyethyl)-1-methoxyindole (92% yield) .

-

Claisen Rearrangement : Allyl ether derivatives (e.g., 10a) rearrange to form 2-oxindoles (75% yield) via thermally induced -sigmatropic shifts .

Mechanistic Insights

-

Methoxy Group Activation : The 1-methoxy group lowers the activation energy for substitution at C2 by stabilizing transition states through resonance effects .

-

Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity and reaction rates in substitution reactions .

This comprehensive analysis underscores this compound’s utility in synthesizing complex indole derivatives, with applications ranging from natural product synthesis to drug discovery.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-Methoxyindole and its derivatives have shown promising anticancer properties. Recent studies have reported that compounds containing the this compound core exhibit selective cytotoxicity against various cancer cell lines while demonstrating minimal toxicity to non-cancerous cells.

Case Study: Chalcone Derivatives

A study evaluated a series of chalcone derivatives incorporating this compound. The compound labeled 18c demonstrated significant antiproliferative activity against Jurkat leukemic cells with an IC50 value of 8.0 ± 1.4 µM , and against HCT116 colorectal cancer cells with an IC50 of 18.2 ± 2.9 µM . Importantly, these compounds showed a selectivity index indicating greater efficacy against cancer cells compared to normal cells, highlighting their potential as therapeutic agents in oncology .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 18c | Jurkat | 8.0 | High |

| 18c | HCT116 | 18.2 | High |

| Reference | Cisplatin | ~4 | Low |

Antioxidant Properties

The antioxidant activity of this compound derivatives has been evaluated using various assays, including DPPH radical scavenging and FRAP methods. Compounds derived from this compound exhibited strong radical scavenging capabilities, suggesting their utility in preventing oxidative stress-related diseases.

Research Findings

In vitro studies demonstrated that the antioxidant activity of certain chalcone derivatives was significantly higher than that of standard antioxidants, indicating their potential role in health supplements or as therapeutic agents .

Modulation of Aryl Hydrocarbon Receptor (AhR)

This compound has been identified as a ligand for the human aryl hydrocarbon receptor (AhR), which plays a crucial role in xenobiotic metabolism and cellular signaling.

Plant Growth Regulation

Beyond its applications in human health, this compound derivatives have been explored for their potential as plant growth regulators.

Case Study: Root Growth Promotion

In recent experiments, compounds derived from this compound were tested for their ability to enhance root growth in plants under adverse conditions. Results indicated that these compounds could significantly improve root length and survival rates in harsh environments, suggesting their application in agricultural biotechnology .

Synthesis and Chemical Reactivity

The synthesis of this compound derivatives is also an area of active research, focusing on developing new methods to create more effective compounds.

Recent Advances

Mechanochemical methods have been employed to synthesize oxime derivatives of this compound-3-carboxaldehyde, showcasing efficient conversion processes with high yields . These advancements not only enhance the availability of this compound but also expand its application scope across different fields.

Wirkmechanismus

The mechanism of action of 1-methoxyindole involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through groove binding, affecting the replication and transcription processes . Additionally, it can interact with proteins like bovine serum albumin, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Spectral Differences

Key structural analogs include 1-hydroxyindole , 1-acetoxyindole , and 1-alkoxyindoles (e.g., 1-propoxyindole). Comparative NMR studies reveal:

- 1-Methoxyindole: The methoxy group induces downfield shifts for aromatic protons (e.g., δ 7.56 for 4-H and δ 7.43 for 7-H) due to electron-withdrawing effects. NOESY correlations confirm spatial proximity between the methoxy group and 2-H/7-H .

- 1-Hydroxyindole : Lacks the electron-withdrawing methoxy group, resulting in upfield shifts for aromatic protons. Its instability under acidic conditions often leads to oxindole artifacts .

- 1-Acetoxyindole : The acetoxy group (-OAc) introduces stronger electron-withdrawing effects, further deshielding aromatic protons compared to this compound .

Table 1: NMR Chemical Shifts (δ, ppm) of Key Protons

| Compound | 2-H | 3-H | 4-H | 7-H |

|---|---|---|---|---|

| This compound | 6.92 | 7.12 | 7.56 | 7.43 |

| 1-Hydroxyindole | 6.85 | 7.05 | 7.48 | 7.35 |

| 1-Acetoxyindole | 7.05 | 7.25 | 7.65 | 7.55 |

Antiproliferative Effects :

- This compound Chalcones: Hybrid chalcones (e.g., compound 18c) exhibit selective cytotoxicity against cancer cells (IC₅₀: 8.0 µM for Jurkat cells) with minimal toxicity to non-cancer cells .

- This compound Glyoxylic Derivatives : Derivatives like 1-methoxybrassenin B show potent activity against leukemia (IC₅₀: 3.3–66.1 µM) .

- 2-Alkoxyindoles : Less potent than this compound analogs, with IC₅₀ values >10 µM in colorectal cancer models .

Table 2: Antiproliferative Activity (IC₅₀, µM)

| Compound | HCT116 | Jurkat | Selectivity Index* |

|---|---|---|---|

| This compound Chalcone | 18.2 | 8.0 | >5 |

| 1-Methoxybrassenin B | 12.4 | 3.3 | 3.8 |

| 2-Propoxyindole Chalcone | 22.1 | 15.7 | 1.4 |

Selectivity Index = IC₅₀(non-cancer)/IC₅₀(cancer); data from .

Key Research Findings

Synthetic Advantages : this compound derivatives are more stable and easier to functionalize than 1-hydroxyindoles, which are prone to oxidation and rearrangement .

Biological Selectivity : Methoxy substitution at N(1) enhances tumor selectivity compared to unsubstituted indoles or 2-alkoxyindoles .

Spectroscopic Signatures: Distinct NOESY and HMBC correlations enable unambiguous differentiation of this compound from analogs .

Biologische Aktivität

1-Methoxyindole (1-MI) is an indole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various biological effects of 1-MI, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group (-OCH₃) attached to the indole ring at the 1-position. This substitution enhances its reactivity and biological activity compared to unsubstituted indoles. The presence of the methoxy group influences both the electronic properties and steric characteristics of the compound, which are crucial for its interaction with biological targets.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anticancer Activity : Research has demonstrated that 1-MI can induce cell death through mechanisms such as methuosis, a non-apoptotic form of cell death characterized by vacuole formation in cells. For instance, studies have shown that 1-MI derivatives exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells, with IC₅₀ values often below 10 μM .

- Aryl Hydrocarbon Receptor Modulation : 1-MI acts as a ligand for the aryl hydrocarbon receptor (AhR), influencing gene expression related to xenobiotic metabolism. It has been shown to induce CYP1A1 mRNA expression in human cell lines, suggesting its role in modulating detoxification pathways .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Specifically, this compound-3-carboxaldehyde oxime has demonstrated effective antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

- Antioxidant Properties : Studies indicate that 1-MI and its derivatives possess antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Arrest : In cancer cells, treatment with 1-MI has been associated with G1 phase arrest, leading to inhibited proliferation. This effect is particularly pronounced at specific concentrations where microtubule disruption occurs without significant cytotoxicity .

- Vacuolization and Methuosis : The induction of vacuole formation in treated cells is a hallmark of methuosis. This process can lead to cell death independent of apoptosis, providing a unique pathway for targeting cancer cells that are resistant to conventional therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Standard Precautions : Use fume hoods, gloves, and lab coats.

- Waste Disposal : Follow institutional guidelines for halogenated solvents used in synthesis.

While specific hazard data is limited, treat this compound as a potential irritant and avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.